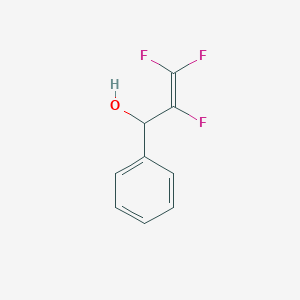

2,3,3-Trifluoro-1-phenylprop-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,3-Trifluoro-1-phenylprop-2-en-1-ol is a chemical compound that belongs to the family of trifluoromethyl-containing enones, which are known for their strong electron-withdrawing properties due to the presence of the trifluoromethyl group (CF3) and a carbon-carbon double bond. This combination of features imparts unique chemical reactivity to these compounds, making them valuable intermediates in organic synthesis .

Synthesis Analysis

The synthesis of trifluoromethyl-containing enones, such as 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol, often involves reactions with various nucleophiles. For instance, the base-promoted reaction of O-, N-, and S-nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene can provide access to various β-substituted-trifluoromethyl-ethenes under mild conditions . Additionally, the reaction of phenol with hexafluoroacetone has been used to synthesize related compounds, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which could potentially be modified to produce 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol has been characterized by X-ray crystallography, revealing the presence of strong intermolecular hydrogen bonds that can lead to the formation of two-dimensional layers in the crystal lattice . The presence of the trifluoromethyl group is likely to influence the electronic structure of the molecule, which can be exploited in the design of fluoro-containing materials.

Chemical Reactions Analysis

Compounds with a trifluoromethyl group and a double bond, such as 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol, exhibit a range of reactivities with different nucleophiles. For example, they can undergo [3 + 2] dipolar cycloaddition reactions to form pyrrolidines or react with arenes in the presence of trifluoromethanesulfonic acid to form new trifluoromethyl-substituted carbo- and heterocycles . These reactions highlight the versatility of trifluoromethyl-containing enones in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are significantly influenced by the trifluoromethyl group. For instance, the introduction of fluorine atoms can enhance the solubility of polymers in polar organic solvents . The thermal stability of materials derived from such compounds is also noteworthy, with high glass transition temperatures and decomposition temperatures . The presence of the trifluoromethyl group can also affect the protolytic and complexation properties of the compound, as seen in related diamines .

Scientific Research Applications

Enantioselective Synthesis : A study by Kuroki et al. (2000) demonstrated the enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, involving hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts. This process successfully transformed enol acetates into enantiomerically pure trifluorolactic acid, highlighting its potential in stereoselective chemical synthesis (Kuroki et al., 2000).

Stereocontrolled Access to Epoxypropane : Shimizu et al. (1996) prepared 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity through lipase-mediated kinetic resolution. This resolved alcohol was then successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in producing important chemical intermediates (Shimizu et al., 1996).

Dehydrogenation and Hydrogenation : Chin et al. (1988) researched the reaction of 3-phenylprop-2-en-1-ol with various catalysts, exploring its dehydrogenation, hydrogenolysis, isomerization, and hydrogenation. Their findings contribute to the understanding of the chemical reactivity and transformation possibilities of this compound (Chin et al., 1988).

Trifluorovinylation and 1,2,2-Trifluoroethylation : Wu et al. (2022) studied the nickel(II)-catalyzed regioselective trifluorovinylation and 1,2,2-trifluoroethylation of allyl alcohols. They found that the reaction of (E)-3-phenylprop-2-en-1-ol with trifluorovinyl reagents led to the formation of novel nucleophilic addition products, showcasing the compound’s versatility in organic synthesis (Wu et al., 2022).

Vibrational Spectra Analysis : Badawi and Förner (2011) investigated the conformational behavior of 3-phenylprop-2-en-1-ol and its saturated analogue using theoretical methods. Their study provided insights into the molecular structure and vibrational properties of these compounds, which is crucial for their application in various fields of chemistry (Badawi & Förner, 2011).

Safety And Hazards

The compound has several hazard statements including H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes refer to specific hazards and precautions associated with the compound.

properties

IUPAC Name |

2,3,3-trifluoro-1-phenylprop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-7(9(11)12)8(13)6-4-2-1-3-5-6/h1-5,8,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOVVCHJYUDXTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=C(F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trifluoro-1-phenylprop-2-en-1-ol | |

CAS RN |

2338-85-4 |

Source

|

| Record name | 2,3,3-trifluoro-1-phenylprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)

![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine](/img/structure/B3010497.png)